

Physicochemical Characteristics of Lyophilized H-Lys-Tyr-OH TFA: A Technical Guide

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Compound of Interest

Compound Name: H-Lys-Tyr-OH TFA

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical characteristics of the lyophilized dipeptide **H-Lys-Tyr-OH TFA** (Lysyl-Tyrosine trifluoroacetate). This document details the molecular properties, and provides comprehensive experimental protocols for its analysis, tailored for professionals in research and drug development.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **H-Lys-Tyr-OH TFA**. While the molecular formula and weight are exact, other parameters are typically determined experimentally for each batch.

Property	Value
Chemical Name	L-Lysyl-L-tyrosine trifluoroacetate
Molecular Formula	C ₁₇ H ₂₄ F ₃ N ₃ O ₆
Molecular Weight	423.38 g/mol [1]
Appearance	White to off-white lyophilized powder
Purity (by HPLC)	Typically >95% or >98%[2][3][4][5][6]
Solubility	Soluble in water
Storage	Store at -20°C, desiccated[4]

Experimental Protocols

Detailed methodologies for the characterization of lyophilized **H-Lys-Tyr-OH TFA** are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of the lyophilized **H-Lys-Tyr-OH TFA** sample.

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

- Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
- Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- **H-Lys-Tyr-OH TFA** sample

Procedure:

- **Sample Preparation:** Accurately weigh and dissolve a small amount of the lyophilized peptide in Solvent A to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.
- **Chromatographic Conditions:**
 - **Detection Wavelength:** 214 nm (for the peptide bond) and 280 nm (for the tyrosine residue).
 - **Flow Rate:** 1.0 mL/min.
 - **Column Temperature:** 30°C.
 - **Injection Volume:** 10 µL.
 - **Gradient:**

Time (min)	% Solvent B
0	5
25	60
30	95
35	95
36	5

| 40 | 5 |

- **Data Analysis:** The purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram, expressed as a percentage.

Solubility Assessment

Objective: To determine the solubility of the lyophilized dipeptide in an aqueous solvent.

Materials:

- **H-Lys-Tyr-OH TFA** sample
- Distilled water
- Vortex mixer
- Calibrated micropipettes

Procedure:

- Add 1 mg of the lyophilized peptide to a clear vial.
- Incrementally add distilled water (e.g., in 100 μ L aliquots) to the vial.
- After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution against a dark background.
- Continue adding solvent until the peptide is fully dissolved.
- The solubility is expressed as the concentration at which the peptide completely dissolves (e.g., mg/mL). Due to the charged nature of the peptide (a basic lysine residue), it is expected to be soluble in aqueous solutions.

Thermal Analysis: TGA and DSC

Objective: To assess the thermal stability and identify thermal transitions of the lyophilized powder.

Instrumentation:

- Thermogravimetric Analyzer (TGA)
- Differential Scanning Calorimeter (DSC)

Procedure for TGA:

- Place 5-10 mg of the lyophilized sample into a TGA pan.

- Heat the sample from 25°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
- Record the weight loss as a function of temperature. The resulting thermogram will indicate the decomposition temperature.[7]

Procedure for DSC:

- Seal 2-5 mg of the lyophilized sample in an aluminum DSC pan.
- Heat the sample from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.
- Record the heat flow. The resulting thermogram can reveal events such as glass transitions, crystallization, and melting.[8][9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the dipeptide.

Instrumentation:

- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Place a small amount of the lyophilized powder directly onto the ATR crystal.
- Record the spectrum from 4000 to 400 cm^{-1} .
- Expected Characteristic Peaks:
 - ~3300 cm^{-1} : N-H stretching (amide and amine groups).[11]
 - ~3030 cm^{-1} : Aromatic C-H stretching (tyrosine).[11]
 - ~1650 cm^{-1} : C=O stretching (amide I band).[11]
 - ~1540 cm^{-1} : N-H bending (amide II band).[11]

- $\sim 1200\text{ cm}^{-1}$: C-F stretching (from the TFA counter-ion).
- $\sim 1235\text{ cm}^{-1}$: Phenolic C-O stretching (tyrosine).[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of the dipeptide.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

- **H-Lys-Tyr-OH TFA** sample
- Deuterated solvent (e.g., D_2O or DMSO-d_6)

Procedure:

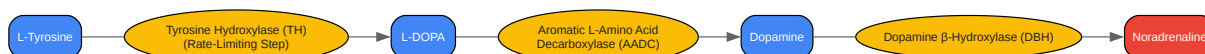
- Dissolve 5-10 mg of the lyophilized peptide in 0.5-0.7 mL of the deuterated solvent.
- Acquire a ^1H NMR spectrum.
- Expected ^1H NMR Signals (in D_2O):
 - $\sim 7.1\text{-}7.2\text{ ppm}$ (doublet): Aromatic protons of the tyrosine side chain.
 - $\sim 6.8\text{-}6.9\text{ ppm}$ (doublet): Aromatic protons of the tyrosine side chain.
 - $\sim 4.0\text{-}4.5\text{ ppm}$ (multiplets): α -protons of lysine and tyrosine.
 - $\sim 2.9\text{-}3.1\text{ ppm}$ (multiplet): ϵ -methylene protons of the lysine side chain.
 - $\sim 1.3\text{-}1.9\text{ ppm}$ (multiplets): β , γ , and δ -methylene protons of the lysine side chain.

Biological Context and Signaling Pathway

H-Lys-Tyr-OH TFA is reported to have the potential to prevent neurological diseases by promoting the release of noradrenaline and tyrosine in the brain.^[1] Tyrosine is the precursor for the synthesis of catecholamines, including dopamine, noradrenaline (norepinephrine), and adrenaline (epinephrine).

Catecholamine Synthesis Pathway

The synthesis of noradrenaline from tyrosine is a multi-step enzymatic process that primarily occurs in the cytoplasm of noradrenergic neurons.

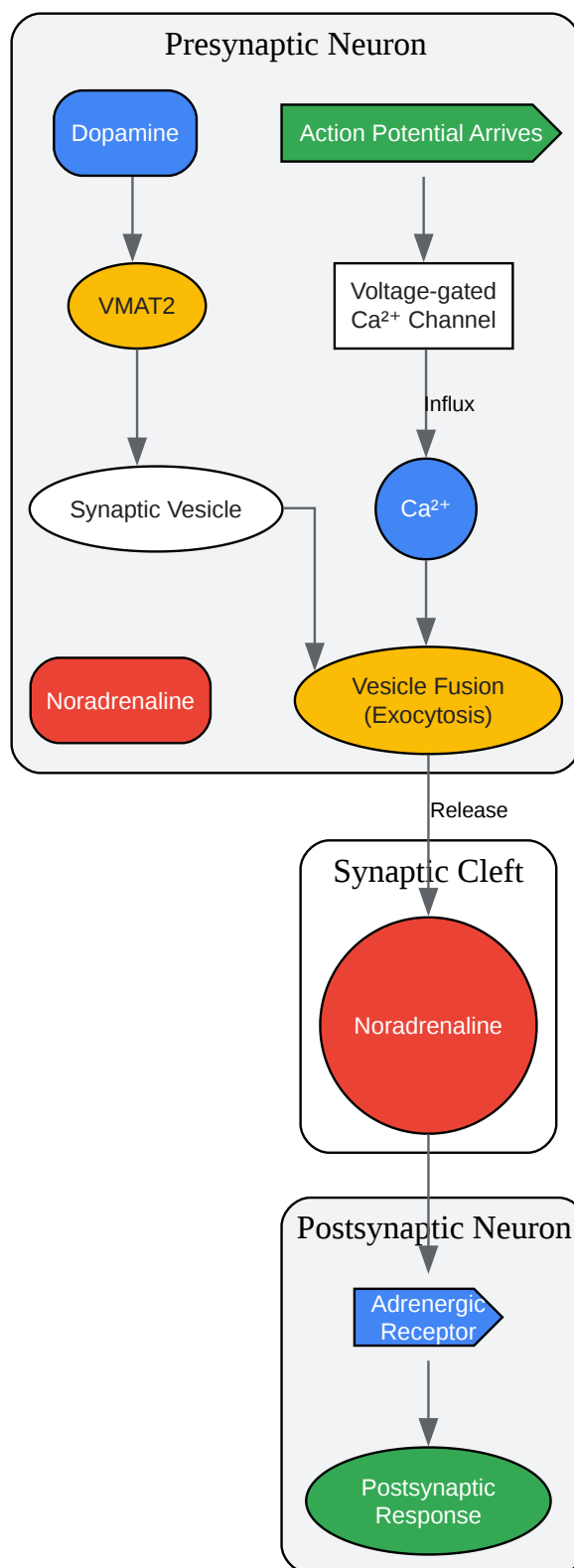


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Caption: The enzymatic pathway for the synthesis of noradrenaline from L-tyrosine.

Noradrenaline Release from Neuronal Synapse

Once synthesized, noradrenaline is packaged into synaptic vesicles and released into the synaptic cleft upon neuronal stimulation.



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Caption: Mechanism of noradrenaline release at the synapse and its action on postsynaptic receptors.

Conclusion

This technical guide provides a framework for the comprehensive physicochemical characterization of lyophilized **H-Lys-Tyr-OH TFA**. The detailed experimental protocols serve as a valuable resource for researchers in ensuring the quality and consistency of this dipeptide for its application in scientific and drug development endeavors. The provided diagrams offer a clear visualization of the relevant biological pathways.

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